Monosodium suberate

Description

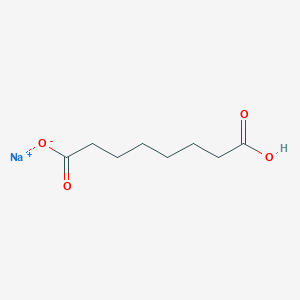

Monosodium suberate is the sodium salt of suberic acid (octanedioic acid), a saturated dicarboxylic acid with the formula HOOC-(CH₂)₆-COOH. The monosodium form retains one carboxylic acid proton, resulting in the formula C₈H₁₃NaO₄ (molecular weight: ~196.18 g/mol).

Suberic acid derivatives are notable for their role in cross-linking reagents (e.g., DSS, BS3) and biodegradable polymers. This compound, as a simpler salt, may serve in industrial processes, buffering agents, or as an intermediate in organic synthesis.

Properties

CAS No. |

27796-70-9 |

|---|---|

Molecular Formula |

C8H13NaO4 |

Molecular Weight |

196.18 g/mol |

IUPAC Name |

sodium;8-hydroxy-8-oxooctanoate |

InChI |

InChI=1S/C8H14O4.Na/c9-7(10)5-3-1-2-4-6-8(11)12;/h1-6H2,(H,9,10)(H,11,12);/q;+1/p-1 |

InChI Key |

SLVJLFOSPGAWHC-UHFFFAOYSA-M |

SMILES |

C(CCCC(=O)[O-])CCC(=O)O.[Na+] |

Canonical SMILES |

C(CCCC(=O)[O-])CCC(=O)O.[Na+] |

Synonyms |

suberic acid suberic acid, cadmium (1:1) salt suberic acid, dipotassium salt suberic acid, disodium salt suberic acid, manganese (+2) (1:1) salt suberic acid, monosodium salt |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs: Sodium Salts of Dicarboxylic Acids

Monosodium suberate belongs to a homologous series of sodium dicarboxylates. Key comparisons include:

Table 1: Sodium Salts of Dicarboxylic Acids

Key Observations :

- Chain Length : Longer chains (e.g., suberate vs. succinate) increase hydrophobicity, affecting applications in emulsification or polymer synthesis .

- Functionality: Sodium sulfosuccinate includes a sulfonate group, enhancing surfactant properties compared to this compound .

Functional Analogs: Suberate-Based Cross-Linkers

This compound shares structural motifs with NHS-ester cross-linkers like DSS and BS3, which are critical in protein interaction studies:

Table 2: Suberate-Based Cross-Linking Agents

Key Observations :

- Reactivity: DSS and BS3 utilize NHS esters for amine-reactive cross-linking, whereas this compound lacks reactive handles, limiting its utility in bioconjugation .

- Solubility : BS3’s sulfonate groups improve water solubility over DSS, highlighting how functionalization impacts application scope .

Metabolic Analogs: Adipate and Suberate in Biochemistry

Suberate (C8) and adipate (C6) are intermediates in fatty acid oxidation. Their sodium salts may influence metabolic pathways:

- Ethylmalonate, Adipate, and Suberate : Elevated urinary levels of these metabolites indicate disruptions in fatty acid metabolism or riboflavin (vitamin B2) deficiency .

- Enzymatic Hydrolysis : Poly(butylene suberate) exhibits slower enzymatic degradation compared to poly(butylene adipate), suggesting chain length affects biodegradability .

Q & A

Q. How should researchers structure reports on this compound to meet IMRAD standards?

- Methodological Answer :

- Introduction : Link suberate’s chemistry to applications (e.g., biodegradable chelators).

- Methods : Detail synthesis protocols (e.g., NaOH molarity) and statistical tools (ANOVA for batch variability).

- Results : Include tables comparing yield (%) vs. reaction time.

- Discussion : Contrast findings with disodium suberate studies to highlight sodium’s role in solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.